1-(3,4-dichlorophenyl)-3-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(phenylsulfanyl)phenyl]amino}methylidene]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-DICHLOROPHENYL)-N’-{[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO][2-(PHENYLSULFANYL)ANILINO]METHYLENE}UREA is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-DICHLOROPHENYL)-N’-{[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO][2-(PHENYLSULFANYL)ANILINO]METHYLENE}UREA typically involves multi-step organic reactions. The starting materials often include 3,4-dichloroaniline, 4,6-dimethyl-2-pyrimidinylamine, and 2-(phenylsulfanyl)aniline. The reaction conditions may involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. Purification techniques like recrystallization, chromatography, or distillation are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-DICHLOROPHENYL)-N’-{[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO][2-(PHENYLSULFANYL)ANILINO]METHYLENE}UREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures, inert atmospheres, and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(3,4-DICHLOROPHENYL)-N’-{[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO][2-(PHENYLSULFANYL)ANILINO]METHYLENE}UREA has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a component in chemical formulations.
Mechanism of Action
The mechanism of action of N-(3,4-DICHLOROPHENYL)-N’-{[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO][2-(PHENYLSULFANYL)ANILINO]METHYLENE}UREA involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that influence cellular processes, such as signal transduction, gene expression, or metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(3,4-DICHLOROPHENYL)-N’-{[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO][2-(PHENYLSULFANYL)ANILINO]METHYLENE}UREA include other urea derivatives with analogous structures and properties. Examples include:
- N-(3,4-Dichlorophenyl)-N’-methylurea
- N-(4,6-Dimethyl-2-pyrimidinyl)-N’-phenylurea
- N-(2-Phenylsulfanyl)-N’-methylurea
Uniqueness
The uniqueness of N-(3,4-DICHLOROPHENYL)-N’-{[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO][2-(PHENYLSULFANYL)ANILINO]METHYLENE}UREA lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C26H22Cl2N6OS |
---|---|
Molecular Weight |
537.5 g/mol |
IUPAC Name |
1-(3,4-dichlorophenyl)-3-[(Z)-N'-(4,6-dimethylpyrimidin-2-yl)-N-(2-phenylsulfanylphenyl)carbamimidoyl]urea |
InChI |
InChI=1S/C26H22Cl2N6OS/c1-16-14-17(2)30-24(29-16)33-25(34-26(35)31-18-12-13-20(27)21(28)15-18)32-22-10-6-7-11-23(22)36-19-8-4-3-5-9-19/h3-15H,1-2H3,(H3,29,30,31,32,33,34,35) |
InChI Key |
JNOGXSPECKBLIQ-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C(/NC2=CC=CC=C2SC3=CC=CC=C3)\NC(=O)NC4=CC(=C(C=C4)Cl)Cl)C |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(NC2=CC=CC=C2SC3=CC=CC=C3)NC(=O)NC4=CC(=C(C=C4)Cl)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.